

A Comparative Analysis of Copper Arsenate and Alternative Wood Preservatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper arsenate*

Cat. No.: *B155715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The preservation of wood is a critical aspect of ensuring its longevity and performance in various applications. For decades, Chromated **Copper Arsenate** (CCA) has been a widely used and effective wood preservative.^{[1][2]} However, due to environmental and health concerns associated with its arsenic and chromium content, a range of alternative preservatives has been developed and commercialized.^{[1][3][4][5]} This guide provides an objective comparison of the performance of **copper arsenate**-based preservatives with prominent alternatives, supported by experimental data.

Executive Summary

Chromated **Copper Arsenate** (CCA) has a long history of providing excellent protection against fungal decay and insect attack.^[6] Its effectiveness is attributed to the synergistic action of its three main components: copper, which is a fungicide; arsenic, which is an insecticide and fungicide; and chromium, which acts as a fixative to bind the chemicals to the wood.^[2]

However, the leaching of arsenic and chromium from CCA-treated wood into the surrounding environment is a significant concern, leading to restrictions on its use, particularly in residential applications.^{[1][3][7][8]} This has spurred the development of alternative preservatives, primarily copper-based systems, that aim to provide comparable efficacy with a more favorable environmental profile.

This guide will focus on the following key performance indicators:

- Efficacy against Fungal Decay and Termites: The ability of the preservative to protect wood from biological degradation.
- Leaching of Active Ingredients: The extent to which the preservative's chemical components migrate from the treated wood into the environment.
- Corrosion of Metal Fasteners: The corrosive effect of the preservative on nails, screws, and other metal hardware in contact with the treated wood.

The primary alternatives to CCA that will be discussed are:

- Alkaline Copper Quaternary (ACQ): A water-borne preservative containing copper and a quaternary ammonium compound as a co-biocide.[9]
- Copper Azole (CA): A water-borne preservative that uses copper in combination with an azole fungicide, such as tebuconazole.[9]
- Micronized Copper Azole (MCA): A newer formulation of Copper Azole where the copper particles are micronized, which is claimed to improve performance and reduce leaching.[3][9]

Data Presentation

The following tables summarize the quantitative data gathered from various studies to facilitate a direct comparison between CCA and its alternatives.

Table 1: Efficacy Against Fungal Decay (Mass Loss %)

Preservative	Fungus	Retention Level (kg/m ³)	Mass Loss (%)	Reference
Untreated	Rhodonia placenta	-	45.0	[10]
CCA	Rhodonia placenta	4.10	4.10	[11]
ACQ	Rhodonia placenta	3.09	3.09	[11]
Micronized ACQ	Rhodonia placenta	-	27.20	[11]
Nano CuO	Rhodonia placenta	-	19.27	[11]
CCA	Gloeophyllum trabeum	3.21	3.21	[11]
ACQ	Gloeophyllum trabeum	12.99	12.99	[11]
Micronized ACQ	Gloeophyllum trabeum	4.23	4.23	[11]
Nano CuO	Gloeophyllum trabeum	20.21	20.21	[11]

Table 2: Leaching of Active Ingredients

Preservative	Component	Leaching Condition	Leaching Rate	Reference
CCA	Arsenic	Weathered wood, 1 year	100 mg (from 2.7 kg/m ³)	[5]
CCA	Chromium	Weathered wood, 1 year	<40 mg (from 2.7 kg/m ³)	[5]
CCA	Copper	Weathered wood, 1 year	<40 mg (from 2.7 kg/m ³)	[5]
ACQ	Copper	New wood, 1 year	670 mg (from 1.1 kg/m ³)	[5]
CCA-C	Copper	12 months, above ground	8% loss (from 4 kg/m ³)	[12]
ACQ-B	Copper	12 months, above ground	14% loss (from 4 kg/m ³)	[12]
CCA	Copper	44 months, ground contact	21% loss (from 6.4 kg/m ³)	[12]
ACQ-B	Copper	44 months, ground contact	19% loss (from 6.4 kg/m ³)	[12]

Table 3: Corrosion of Metal Fasteners

Preservative	Fastener	Corrosion Rate (relative to CCA)	Reference
CCA	Hot-dip galvanized steel	1.0 (baseline)	[13][14]
ACQ	Hot-dip galvanized steel	~2.0 - 10.0	[13][14]
Copper Azole	Hot-dip galvanized steel	~2.0	[14][15]
ACQ	Aluminum	>5.0	[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This laboratory test is a standardized method to determine the fungicidal effectiveness of wood preservatives.

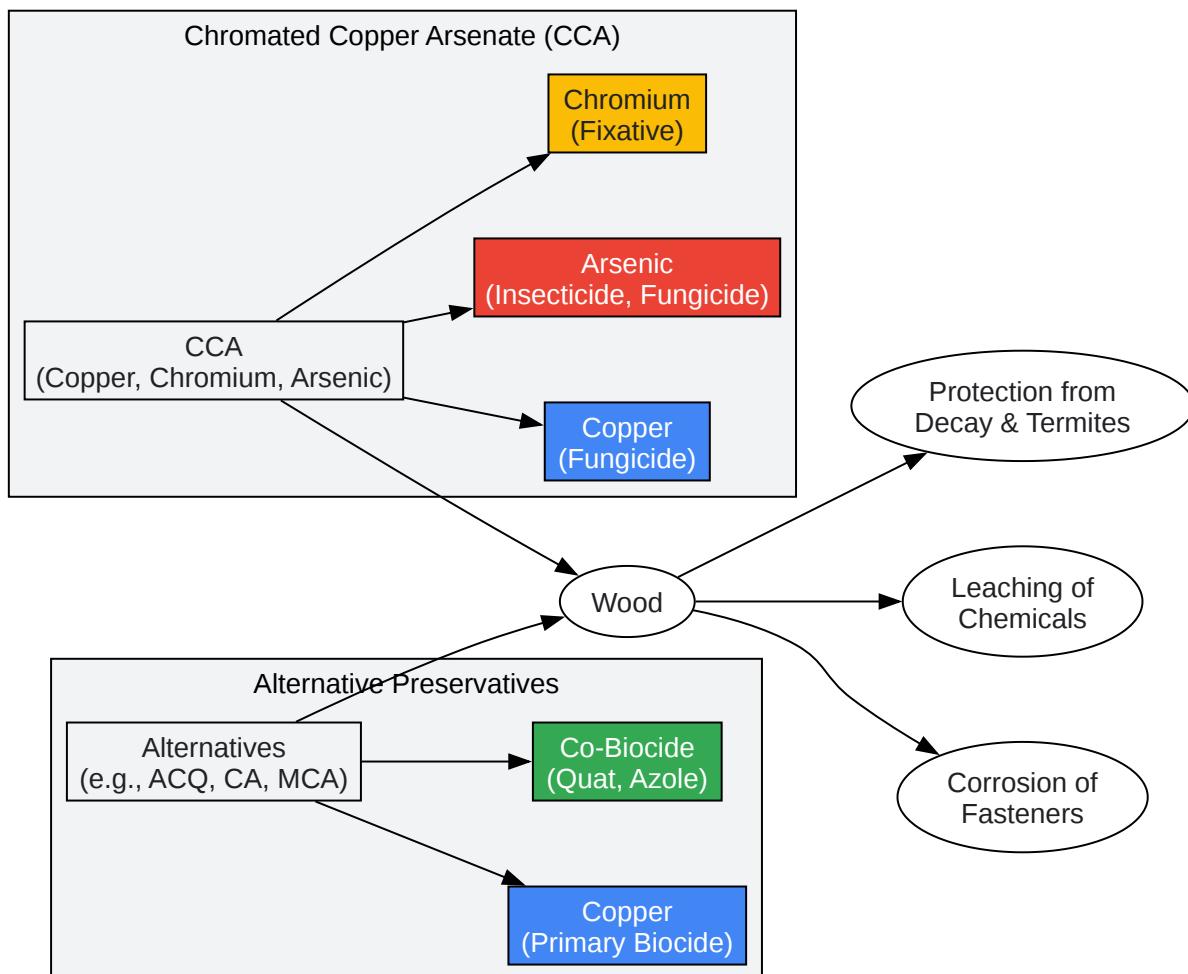
- **Test Specimens:** Small, clear wood blocks (e.g., 19x19x19 mm) are prepared from a susceptible wood species like Southern Pine.
- **Preservative Treatment:** Blocks are treated with a range of preservative concentrations.
- **Fungal Culture:** The treated blocks are placed in test bottles containing a feeder strip of untreated wood and a pure culture of a specific decay fungus (e.g., *Gloeophyllum trabeum*, *Rhodonia placenta*).[\[16\]](#)
- **Incubation:** The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks).[\[16\]](#)
- **Evaluation:** The extent of fungal decay is determined by measuring the percentage of weight loss of the wood blocks.[\[16\]](#)

AWPA E7: Standard Method of Evaluating Wood Preservatives by Field Tests with Stakes

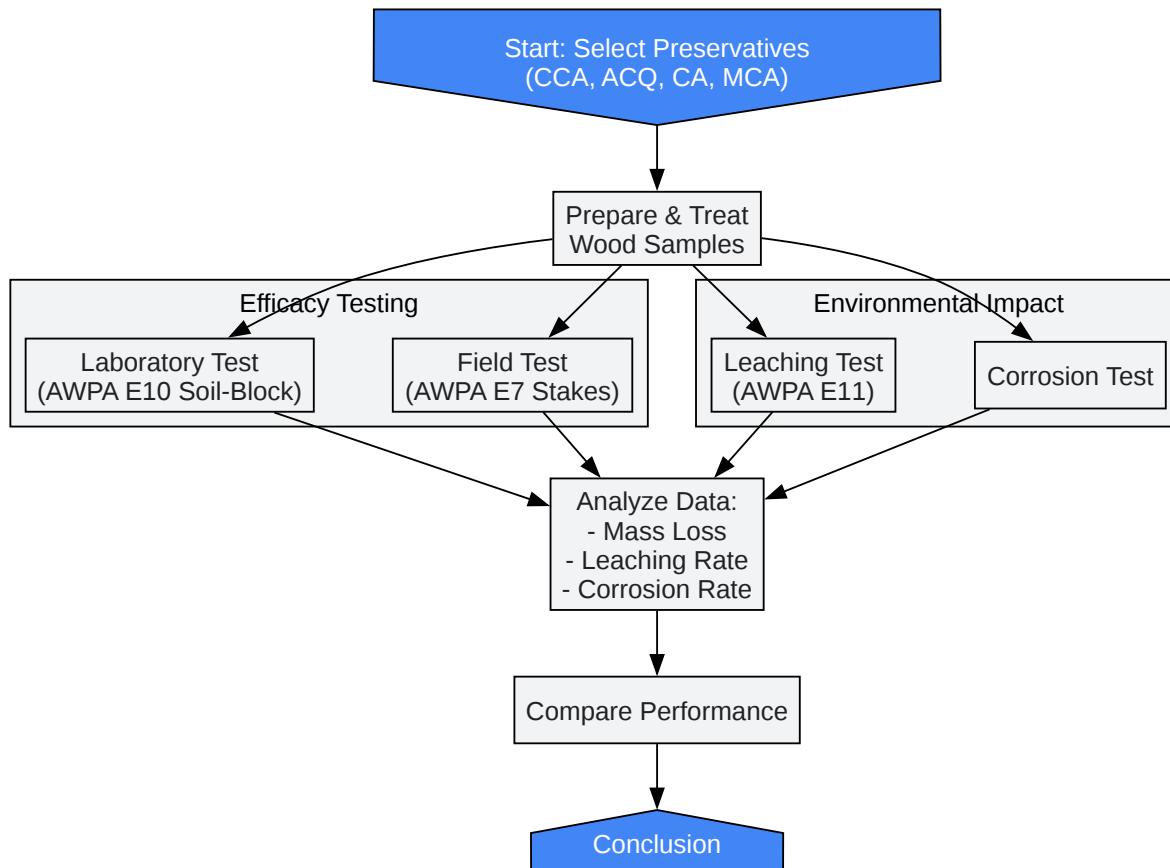
This field test provides a more realistic assessment of preservative performance under actual in-service conditions.

- **Test Specimens:** Wooden stakes (e.g., 19x19x457 mm) are treated with different preservatives and retention levels.[\[17\]](#)
- **Installation:** The stakes are driven into the ground at a designated test site with known decay and termite hazards.[\[17\]](#)

- Inspection: The stakes are periodically removed from the ground and visually inspected for signs of decay and termite attack.[17]
- Rating: A numerical rating scale (e.g., 10 for sound, 0 for failure) is used to quantify the extent of deterioration.[18]
- Data Analysis: The performance of the test preservatives is compared to untreated controls and established reference preservatives.[7]


AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching

This laboratory method is designed to assess the propensity of preservative components to leach from treated wood.


- Test Specimens: Treated wood blocks are prepared.
- Leaching Procedure: The blocks are submerged in distilled water, which is periodically changed over a set duration (e.g., two weeks).[16]
- Leachate Analysis: The collected water (leachate) is chemically analyzed to determine the concentration of the leached preservative components.
- Calculation: The amount of leached preservative is calculated as a percentage of the initial retention in the wood.

Signaling Pathways and Logical Relationships

The performance of wood preservatives is a function of their chemical composition and their interaction with wood and the surrounding environment. The following diagrams illustrate these relationships.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for CCA and its alternatives.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for comparing wood preservatives.

Discussion and Conclusion

The data presented in this guide highlights the trade-offs between CCA and its alternatives. While CCA has demonstrated excellent long-term efficacy, its environmental and health risks associated with arsenic and chromium are significant.

The copper-based alternatives, such as ACQ and Copper Azole, effectively mitigate the risks of arsenic and chromium. However, they tend to have higher copper leaching rates, which can be a concern for aquatic environments.^[5] Furthermore, these alternatives have been shown to be more corrosive to metal fasteners than CCA, necessitating the use of more expensive, corrosion-resistant hardware.^{[13][14][15][19]}

Micronized copper technologies like MCA represent an advancement in copper-based preservatives, with some studies suggesting improved leaching characteristics and reduced corrosivity compared to their soluble copper counterparts.^[20]

The choice of a wood preservative ultimately depends on the specific application, the required service life, the environmental conditions, and the regulatory landscape. For applications where human contact is frequent, the use of non-arsenical alternatives is now standard practice in many regions. For industrial and marine applications, the decision may be more complex, weighing the superior and long-established performance of CCA against the environmental impact of its components.

Further research is needed to fully understand the long-term performance and environmental fate of the newer alternative preservatives. Continuous development of innovative, effective, and environmentally benign wood protection systems remains a key objective for the wood science and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. woodpreservation.ca [woodpreservation.ca]
- 4. woodresearch.sk [woodresearch.sk]

- 5. FIELD-SCALE LEACHING OF ARSENIC, CHROMIUM AND COPPER FROM WEATHERED TREATED WOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.tno.nl [publications.tno.nl]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. awpa.com [awpa.com]
- 9. koppersperformancechemicals.com [koppersperformancechemicals.com]
- 10. Micronized Copper Wood Preservatives: Efficacy of Ion, Nano, and Bulk Copper against the Brown Rot Fungus Rhodonia placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heronjournal.nl [heronjournal.nl]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. ascelibrary.org [ascelibrary.org]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. awc.org [awc.org]
- 16. mtu.edu [mtu.edu]
- 17. mtu.edu [mtu.edu]
- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 19. buildmagazine.org.nz [buildmagazine.org.nz]
- 20. klc.co.nz [klc.co.nz]
- To cite this document: BenchChem. [A Comparative Analysis of Copper Arsenate and Alternative Wood Preservatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155715#performance-of-copper-arsenate-vs-alternative-wood-preservatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com